molecular formula C16H15N3O2 B1461558 1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid CAS No. 1125409-83-7

1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid

Cat. No.: B1461558
CAS No.: 1125409-83-7
M. Wt: 281.31 g/mol
InChI Key: BZBXIBLSKIGCGB-UHFFFAOYSA-N
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Description

1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets . This particular compound features a benzimidazole core substituted with a dimethylamino group and a carboxylic acid group, making it a versatile molecule for various applications.

Biochemical Analysis

Biochemical Properties

1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, thereby affecting the metabolic pathways in which it is involved. Additionally, this compound can bind to proteins such as albumin, which can influence its distribution and availability in the body .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival. Furthermore, this compound can alter gene expression by binding to transcription factors or modifying chromatin structure, thereby affecting the transcription of target genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, resulting in changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound can result in changes in cellular function, such as alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity, genotoxicity, and organ toxicity. The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. The interaction with cofactors such as NADPH and FAD is essential for the catalytic activity of the enzymes involved in these metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters such as ABC transporters, which play a crucial role in its cellular uptake and efflux. Additionally, binding to proteins such as albumin can influence its distribution and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biological effects. The localization of this compound can influence its activity and function, as it may interact with different biomolecules in these subcellular compartments .

Preparation Methods

The synthesis of 1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with 4-(dimethylamino)benzaldehyde in the presence of an acid catalyst, followed by oxidation to form the benzimidazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid include other benzimidazole derivatives such as:

  • 2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylic acid
  • 1-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid
  • 2-(4-fluorophenyl)-1H-benzimidazole-5-carboxylic acid

These compounds share the benzimidazole core but differ in their substituents, which can significantly affect their biological activity and applications . The unique combination of the dimethylamino group and carboxylic acid in this compound provides distinct properties, such as enhanced solubility and specific biological interactions.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-18(2)12-4-6-13(7-5-12)19-10-17-14-9-11(16(20)21)3-8-15(14)19/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBXIBLSKIGCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177629
Record name 1-[4-(Dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125409-83-7
Record name 1-[4-(Dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125409-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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